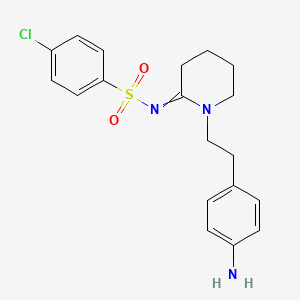
W-19 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
W-19 (hydrochloride) is an analytical reference material categorized as an analgesic. It is a nitro-reduction metabolite of W-18 and is intended for research and forensic applications . The compound has a molecular formula of C19H22ClN3O2S • HCl and a molecular weight of 428.4 g/mol .
Méthodes De Préparation
The preparation of W-19 (hydrochloride) involves synthetic routes that include the reduction of nitro groups. The specific reaction conditions and industrial production methods are not widely documented, but it is known that the compound is synthesized through a series of chemical reactions involving piperidinylidene and benzenesulfonamide derivatives .
Analyse Des Réactions Chimiques
W-19 (hydrochloride) undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly involving its aromatic rings and sulfonamide groups.
Oxidation: Although less common, oxidation reactions can occur under specific conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
W-19 (hydrochloride) is primarily used in scientific research for its analgesic properties. It is utilized in:
Chemistry: As an analytical reference material for mass spectrometry and other analytical techniques.
Biology: In studies related to pain management and the biological pathways involved in analgesia.
Medicine: Research on its potential therapeutic applications and comparison with other analgesics.
Mécanisme D'action
The mechanism of action of W-19 (hydrochloride) involves its interaction with specific molecular targets and pathways related to pain perception. It is believed to exert its analgesic effects by modulating the activity of certain receptors and enzymes involved in the pain signaling pathways. The exact molecular targets and pathways are still under investigation, but it is known to be significantly more potent than morphine .
Comparaison Avec Des Composés Similaires
W-19 (hydrochloride) is compared with other similar compounds such as W-18 and deschloro W-19 (hydrochloride). These compounds share structural similarities but differ in their potency and specific applications:
W-18: The parent compound of W-19, known for its potent analgesic properties.
Deschloro W-19 (hydrochloride): A structurally similar compound with slight variations in its chemical structure and potency.
W-19 (hydrochloride) is unique due to its high potency and specific applications in forensic and analytical research.
Propriétés
Numéro CAS |
93101-03-2 |
|---|---|
Formule moléculaire |
C19H22ClN3O2S |
Poids moléculaire |
391.9 g/mol |
Nom IUPAC |
N-[1-[2-(4-aminophenyl)ethyl]piperidin-2-ylidene]-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C19H22ClN3O2S/c20-16-6-10-18(11-7-16)26(24,25)22-19-3-1-2-13-23(19)14-12-15-4-8-17(21)9-5-15/h4-11H,1-3,12-14,21H2 |
Clé InChI |
LPAZQXGIOLCCTG-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C1)CCC3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,17R)-8,10-dichloro-3,7,9-trihydroxy-21-methoxy-12,12,17,23-tetramethyl-18,25-dioxahexacyclo[15.7.1.02,15.04,13.06,11.019,24]pentacosa-2,4(13),6(11),7,9,14,19(24),20,22-nonaen-5-one](/img/structure/B10764482.png)
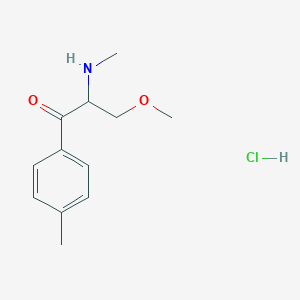
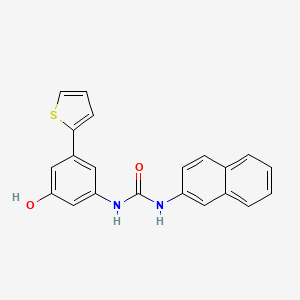
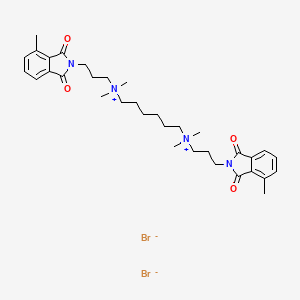
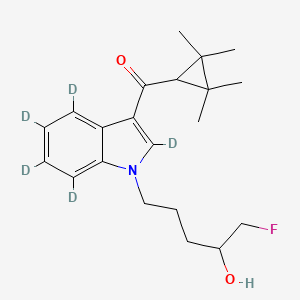
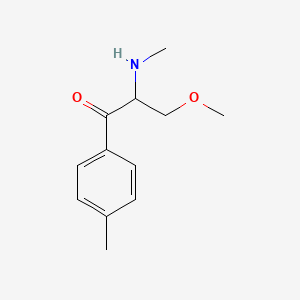
![(6E,12E)-8,9,10,18-tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one](/img/structure/B10764530.png)

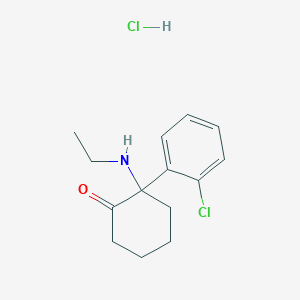
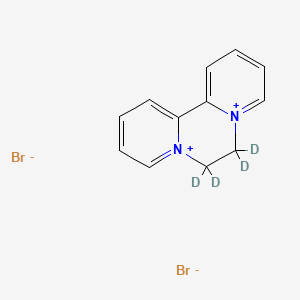
![3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B10764575.png)
![[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate](/img/structure/B10764579.png)
![(2E,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B10764589.png)
